1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one
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Overview
Description
1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds .
Preparation Methods
The synthesis of 1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions at different positions on the pyrazole and pyridine rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been found to inhibit extracellular signal-regulated kinases (ERK), which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidines: These derivatives have an additional nitrogen atom in the ring system, which can alter their reactivity and biological activity.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)8-6-4-10-11-7(6)2-3-9-8/h2-4H,1H3,(H,10,11) |
InChI Key |
HXDNSZBHGQOPER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1C=NN2 |
Origin of Product |
United States |
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